6-bromo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
6-bromo-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Functionalization and Derivatives The functionalization of 1H-pyrrolo[2,3-b]pyridine, including its 6-bromo derivative, has been explored for the development of agrochemicals and functional materials. The introduction of amino groups at the 6-position of 7-azaindole forms multidentate agents. These derivatives can be transformed into podant-type compounds and polyacetylenes with 1H-pyrrolo[2,3-b]pyridyl groups, showing potential in creating new functional materials and exhibiting high fungicidal activity (Minakata et al., 1992).
Synthetic Applications The synthesis of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks has been achieved through Fischer indole cyclization, providing access to hard-to-reach heterocycles. This method allows building the 5-bromo-7-azaindole scaffold, highlighting its utility in synthesizing diverse heterocyclic compounds (Alekseyev et al., 2015).
Molecular Synthesis Techniques An efficient synthesis method for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, using sodium borohydride reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide, demonstrates the versatility of the 6-bromo derivative in synthesizing a variety of substituted compounds (Nechayev et al., 2013).
Exploration of Heterocyclic Cores in Alkaloid Synthesis The compound 6-bromo-1H-pyrrolo[2,3-b]pyridine has been used in the synthesis of the pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine system, a core structure in the variolin family of marine alkaloids. This approach offers a novel synthesis route for complex heterocyclic systems, contributing to the development of new alkaloid-based compounds (Mendiola et al., 2004).
Mechanism of Action
Target of Action
Azaindole derivatives, which include 6-bromo-7-azaindole, have been reported to function as kinase inhibitors . Kinases are enzymes that play a crucial role in cellular signaling by transferring phosphate groups from ATP to specific substrates .
Mode of Action
Azaindole derivatives are known to inhibit kinase activity, thereby modulating cellular signaling pathways . The inhibition of kinases can lead to changes in cell proliferation, differentiation, and survival .
Biochemical Pathways
For instance, they can affect the MAPK/ERK pathway, PI3K/Akt pathway, and JAK/STAT pathway, among others . These pathways play critical roles in cell growth, survival, and differentiation .
Pharmacokinetics
Azaindoles are recognized for their potential to modulate various pharmacokinetic properties, including solubility, pka, and lipophilicity . These properties can significantly impact the bioavailability of the compound .
Result of Action
Kinase inhibitors, including azaindole derivatives, can lead to the inhibition of cell proliferation and induction of apoptosis . They can also modulate immune responses and inflammation .
Safety and Hazards
Properties
IUPAC Name |
6-bromo-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXJGVGBEDEAAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457223 | |
Record name | 6-bromo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143468-13-7 | |
Record name | 6-bromo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-7-azaindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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